molecular formula C17H19BrO3 B12579288 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene CAS No. 642487-31-8

1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene

Cat. No.: B12579288
CAS No.: 642487-31-8
M. Wt: 351.2 g/mol
InChI Key: BTHQFDICYSHLNB-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a propyloxy chain that is further substituted with a methoxybenzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene typically involves multi-step organic reactions. One common route includes the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of 4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: This step involves the reaction of bromobenzene with 3-(2-methoxybenzyloxy)propanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Oxidation: The methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms.

    Reduction: The aromatic ring is hydrogenated to form a cyclohexane derivative.

Comparison with Similar Compounds

    1-Bromo-4-methoxybenzene: Similar structure but lacks the propyloxy chain.

    4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: Similar structure but lacks the bromine atom.

    1-Bromo-4-(3-(2-hydroxybenzyloxy)-propyloxy)benzene: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is unique due to the presence of both a bromine atom and a methoxybenzyloxy-propyloxy chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

642487-31-8

Molecular Formula

C17H19BrO3

Molecular Weight

351.2 g/mol

IUPAC Name

1-bromo-4-[3-[(2-methoxyphenyl)methoxy]propoxy]benzene

InChI

InChI=1S/C17H19BrO3/c1-19-17-6-3-2-5-14(17)13-20-11-4-12-21-16-9-7-15(18)8-10-16/h2-3,5-10H,4,11-13H2,1H3

InChI Key

BTHQFDICYSHLNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COCCCOC2=CC=C(C=C2)Br

Origin of Product

United States

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